4-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
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Description
Scientific Research Applications
Synthesis and Characterization
The compound is involved in the synthesis and characterization of various chemical structures, contributing significantly to the field of organic chemistry. For example, research by Grudova et al. (2020) delves into the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, highlighting the importance of F⋯O interactions in their structural formation. This study underlines the compound's role in understanding and manipulating molecular interactions for the creation of novel chemical entities (Grudova et al., 2020).
Spectroscopic Studies
Another aspect of its application is in spectroscopic studies, as seen in the work by Kimber et al. (2003), where the syntheses of related fluorophore analogues are described. These studies are crucial for the development of specific fluorophores for Zn(II), expanding our toolkit for biochemical imaging and analysis (Kimber et al., 2003).
Crystallography and Molecular Interactions
In crystallography, the detailed study of lapatinib tosylate salts by Ravikumar et al. (2013) provides insight into the molecular interactions within drug compounds. Understanding these interactions can influence drug design and development, showcasing another application of the compound in pharmaceutical research (Ravikumar et al., 2013).
Antitumor Activity
The compound's derivatives have been explored for antitumor activities, as demonstrated by Li (2013), who investigated new tetrahydroquinoline derivatives' effects on various cancer cell lines. This research emphasizes the potential therapeutic applications of the compound and its derivatives in oncology (Li, 2013).
Fluorocyclizations in Organic Synthesis
The compound also plays a role in fluorocyclizations, a key reaction in organic synthesis, which is crucial for introducing fluorine into molecules. Studies like those by Wolstenhulme and Gouverneur (2014) discuss the challenges and developments in asymmetric fluorocyclizations, highlighting the importance of such reactions in creating fluorinated molecules for pharmaceutical and agrochemical applications (Wolstenhulme & Gouverneur, 2014).
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-14-11-18(6-7-19(14)22)29(26,27)23-17-5-4-15-8-9-24(13-16(15)12-17)21(25)20-3-2-10-28-20/h2-7,10-12,23H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHUVYFXZVPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.